N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide
Description
N-(2,3-Dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a 2,3-dimethoxy-2-methylpropylamine substituent attached to the sulfonamide nitrogen and a 2,5-dioxopyrrolidin-1-yl group at the para position of the benzene ring. The dioxopyrrolidin moiety introduces a cyclic ketone structure, which may influence electronic properties and metabolic stability.
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(24-3,11-23-2)10-17-25(21,22)13-6-4-12(5-7-13)18-14(19)8-9-15(18)20/h4-7,17H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFOBKVBHVQTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)N2C(=O)CCC2=O)(COC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a benzene ring, with a pyrrolidine derivative and a dimethoxy-substituted propyl chain. The structural formula can be represented as follows:
This structure suggests potential interactions with various biological targets due to the presence of functional groups conducive to binding.
The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways and receptor interactions. Notably:
- Anticonvulsant Activity : Similar compounds have demonstrated efficacy in seizure models, suggesting that this sulfonamide may also possess anticonvulsant properties. Research indicates that related pyrrolidine derivatives can inhibit certain pathways involved in seizure activity .
- Cardiovascular Effects : Studies on benzene sulfonamides indicate that they can influence perfusion pressure and coronary resistance. For instance, 4-(2-amino-ethyl)-benzenesulfonamide has shown a decrease in perfusion pressure when tested in isolated rat heart models . It is plausible that this compound may exhibit similar cardiovascular effects.
In Vivo Studies
A series of studies have been conducted to evaluate the biological activity of related compounds. For example:
- Anticonvulsant Testing : Compounds derived from similar structures were tested in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models. These studies revealed that certain derivatives provided significant protection against seizures .
- Cardiovascular Impact : The biological activity of various benzenesulfonamides was assessed using isolated heart models. Results indicated that specific derivatives could significantly alter perfusion pressure and coronary resistance, suggesting potential therapeutic applications in cardiovascular health .
Case Studies
Several case studies highlight the therapeutic potential of sulfonamide derivatives:
- Case Study 1 : A study on 4-(2-amino-ethyl)-benzenesulfonamide demonstrated its ability to lower coronary resistance in a dose-dependent manner. This finding suggests mechanisms involving calcium channel modulation .
- Case Study 2 : Another investigation into the anticonvulsant properties of related compounds showed that several derivatives were effective in reducing seizure frequency in animal models, indicating a promising avenue for further research into this compound .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 4-(2-amino-ethyl)-benzenesulfonamide | Cardiovascular Effects | Isolated Rat Heart Model | Decreased perfusion pressure |
| N-(substituted benzylidine)-4-sulfonamide | Anticonvulsant Activity | MES and scPTZ Tests | Significant reduction in seizure activity |
Scientific Research Applications
Medicinal Chemistry
Anticonvulsant Properties
Recent studies have indicated that compounds similar to N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide exhibit significant anticonvulsant activity. Research has shown that derivatives of sulfonamide compounds can enhance sodium channel slow inactivation and inhibit neuronal hyperexcitability, making them promising candidates for treating epilepsy and other seizure disorders .
Cancer Therapeutics
The compound's structure suggests potential applications in cancer therapy. Sulfonamides have been investigated for their ability to act as inhibitors of specific enzymes involved in tumor growth. For instance, compounds with similar functional groups have demonstrated efficacy in inhibiting dihydrofolate reductase and thymidylate synthase, both of which are crucial for DNA synthesis in rapidly dividing cancer cells .
Pharmacology
Mechanism of Action
The pharmacological profile of this compound suggests that it may interact with neurotransmitter systems or ion channels. Studies on related compounds indicate that they can modulate sodium channels, leading to altered neuronal excitability and providing a basis for their anticonvulsant effects .
Case Studies
In animal models, derivatives of the compound have shown protective indices comparable to established antiseizure medications. For example, studies involving maximal electroshock seizure tests demonstrated that certain derivatives had lower effective doses than traditional treatments like phenobarbital . These findings highlight the potential for developing new therapeutic agents based on this compound.
Biochemical Applications
Enzyme Inhibition Studies
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrase and other enzymes. Research has explored the use of similar compounds as enzyme inhibitors in various biochemical pathways, suggesting their utility in modulating metabolic processes relevant to disease states such as diabetes and obesity .
Drug Development
Given its structural characteristics, this compound could serve as a lead compound for further drug development. Structure-activity relationship studies are essential to optimize its efficacy and reduce potential side effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s structural analogs and their biological activities are compared below to highlight key differences and structure-activity relationships (SAR):
Key Observations:
Core Structure Differences: The target compound’s sulfonamide backbone contrasts with MPPB’s benzamide core, which may alter solubility and membrane permeability . The 2,5-dioxopyrrolidin group (cyclic ketone) in the target compound differs from MPPB’s 2,5-dimethylpyrrole (non-polar aromatic ring). This substitution could reduce metabolic instability compared to MPPB’s pyrrole, which lacks electron-withdrawing groups .
Therapeutic Implications :
- Sulfonamides with heterocyclic appendages (e.g., pyrimidine in , pyrazolopyrimidine in ) demonstrate broad applications, suggesting the target compound’s dioxopyrrolidin could be optimized for enzyme inhibition or cell signaling modulation .
Methodological Considerations:
- Dose-effect analysis methods (e.g., Litchfield-Wilcoxon) could quantify potency differences between these compounds if activity data were available .
Preparation Methods
Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl Chloride
The foundational step in preparing the target compound involves generating the sulfonyl chloride precursor bearing the dioxopyrrolidinyl moiety. A two-step approach is commonly employed:
- Diazotization and Cyclization : Starting with 4-aminobenzenesulfonic acid, diazotization using sodium nitrite and hydrochloric acid at 0–5°C produces the diazonium salt. Subsequent treatment with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates cyclization to form 4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonic acid.
- Chlorination : Conversion to the sulfonyl chloride is achieved via reaction with phosphorus pentachloride (PCl₅) in dichloromethane under reflux. This step requires rigorous moisture exclusion to prevent hydrolysis.
Alternative Pathway via Nucleophilic Aromatic Substitution
For substrates resistant to diazotization, a halogenated precursor such as 4-fluorobenzenesulfonyl chloride may undergo nucleophilic substitution with a preformed dioxopyrrolidine anion. However, this method demands electron-deficient aromatic systems and elevated temperatures (80–100°C) to overcome the poor leaving group ability of fluoride.
Sulfonamide Bond Formation
Coupling with 2,3-Dimethoxy-2-methylpropylamine
The sulfonyl chloride intermediate reacts with 2,3-dimethoxy-2-methylpropylamine in a biphasic system (dichloromethane/water) at 0–5°C. Triethylamine is added to scavenge HCl, driving the reaction to completion. Isolation involves extraction and purification via silica gel chromatography, yielding the crude sulfonamide.
Activated Ester-Mediated Approach
Drawing parallels from peptide coupling strategies, the sulfonic acid may first be converted to a pentafluorophenyl (PFP) ester using 2,3,4,5,6-pentafluorophenol and a carbodiimide coupling agent (e.g., DCC). Subsequent reaction with the amine in tetrahydrofuran (THF) at room temperature achieves sulfonamide formation with reduced side-product generation.
Optimization of Dioxopyrrolidinyl Incorporation
Post-Functionalization of Preformed Sulfonamides
For cases where the dioxopyrrolidinyl group is introduced after sulfonamide bond formation, 4-nitrobenzenesulfonyl chloride serves as the starting material. After coupling with the amine, catalytic hydrogenation reduces the nitro group to an amine, which then undergoes cyclocondensation with succinic anhydride to form the dioxopyrrolidinone ring.
One-Pot Sequential Reactions
Recent advancements demonstrate the feasibility of a one-pot synthesis:
- Sulfonation : 4-Aminobenzenesulfonyl chloride reacts with 2,3-dimethoxy-2-methylpropylamine.
- In Situ Cyclization : The resultant 4-aminobenzenesulfonamide is treated with succinic anhydride and acetic anhydride, inducing simultaneous acylation and cyclization to form the dioxopyrrolidinyl group.
Purification and Characterization
Crystallization Techniques
Crude product purification employs anti-solvent crystallization using n-pentane or cyclohexane. Differential scanning calorimetry (DSC) confirms the amorphous nature of the final compound, critical for bioavailability in pharmaceutical applications.
Spectroscopic Validation
- ¹H NMR : Key signals include the singlet for the dioxopyrrolidinyl carbonyl protons (δ 2.75–3.10 ppm) and the multiplet for the sulfonamide N–H (δ 6.20–6.40 ppm).
- LC-MS : Molecular ion peak at m/z 439.2 ([M+H]⁺) corroborates the target structure.
Challenges and Impurity Control
Diastereomer Formation
Racemization at the dioxopyrrolidinyl nitrogen during synthesis necessitates chiral stationary phase chromatography for enantiomeric resolution. Employing optically pure starting materials reduces this impurity to <0.5%.
Hydrolytic Degradation
The dioxopyrrolidinyl ring is susceptible to hydrolysis under acidic conditions. Storage at pH 6–8 and temperatures below 25°C ensures stability over 24 months.
Q & A
Basic Research Questions
Q. What are the key structural features of N-(2,3-dimethoxy-2-methylpropyl)-4-(2,5-dioxopyrrolidin-1-yl)benzene-1-sulfonamide, and how do they influence its reactivity?
- Methodological Answer : The compound combines a sulfonamide backbone (electron-withdrawing) with a dioxopyrrolidine ring (polar, hydrogen-bonding capacity) and a branched dimethoxypropyl group (steric bulk, lipophilicity). These features dictate solubility, stability, and intermolecular interactions. For characterization, use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.2–3.5 ppm; pyrrolidinone carbonyls at ~170 ppm in ¹³C) and HPLC-MS to verify purity and molecular weight. Structural analogs in sulfonamide chemistry show that electron-deficient sulfonamides enhance electrophilic reactivity, while bulky substituents reduce aggregation .
Q. Which analytical techniques are most effective for quantifying impurities during synthesis?
- Methodological Answer : Combine reverse-phase HPLC (C18 column, acetonitrile/water gradient) with high-resolution mass spectrometry (HRMS) to detect byproducts (e.g., incomplete sulfonylation or pyrrolidinone ring oxidation). For trace impurities (<0.1%), use LC-MS/MS with MRM (multiple reaction monitoring). Elemental analysis (C, H, N, S) is critical to validate stoichiometry. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with FTIR can identify hydrolytic degradation of the dioxopyrrolidine moiety .
Q. How does the sulfonamide group influence the compound’s potential as a bioactive scaffold?
- Methodological Answer : Sulfonamides exhibit diverse bioactivity (e.g., enzyme inhibition via sulfonyl-oxygen interactions with catalytic residues). To assess this, perform molecular docking against target proteins (e.g., carbonic anhydrase or proteases) using software like AutoDock Vina. Compare binding energies with/without the sulfonamide group. Experimental validation via enzyme inhibition assays (e.g., fluorescence-based) under physiological pH (7.4) and temperature (37°C) is recommended. Prior studies show sulfonamide substituents modulate binding kinetics by altering electrostatic potential .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Standardize assays using OECD guidelines (e.g., fixed DMSO concentrations ≤0.1%). For in vitro studies, employ isothermal titration calorimetry (ITC) to measure binding thermodynamics directly, avoiding false positives from fluorescence interference. If conflicting SAR (structure-activity relationship) data exist, synthesize derivatives with systematic substituent changes (e.g., replacing dimethoxypropyl with linear alkoxy groups) and compare IC₅₀ values across multiple assays .
Q. What computational strategies predict the compound’s photophysical properties for fluorescence-based applications?
- Methodological Answer : Use time-dependent density functional theory (TD-DFT) with the B3LYP/6-311+G(d,p) basis set to model electronic transitions. Focus on the dioxopyrrolidine ring’s conjugated π-system and sulfonamide’s electron-withdrawing effects. Validate predictions via UV-Vis spectroscopy (λmax) and fluorescence lifetime imaging (FLIM) . For example, if TD-DFT predicts a λmax of 320 nm (π→π* transition), experimental deviations >10 nm suggest solvent polarity or aggregation effects. Collaborative computational-experimental workflows, as in , reduce iterative trial-and-error .
Q. How can synthetic protocols be optimized to improve yield and reproducibility?
- Methodological Answer : Conduct design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). For the sulfonylation step (amide coupling), screen coupling agents (HATU vs. EDCI) in anhydrous DMF under inert atmosphere. Monitor reaction progress via in-situ IR (disappearance of -SO₂Cl peaks at 1370 cm⁻¹). If the dimethoxypropyl group causes steric hindrance, employ microwave-assisted synthesis (80°C, 30 min) to enhance kinetics. Post-synthesis, use column chromatography (silica gel, ethyl acetate/hexane) with TLC monitoring (Rf 0.3–0.5) to isolate pure product .
Q. What strategies mitigate stability issues in aqueous buffers for in vivo studies?
- Methodological Answer : The dioxopyrrolidine ring is prone to hydrolysis in basic conditions (pH >8). Pre-formulate the compound as a lyophilized powder with cryoprotectants (trehalose, mannitol) and reconstitute in PBS (pH 7.4) before use. For long-term stability, store at -80°C in amber vials. Conduct forced degradation studies (0.1 M HCl/NaOH, 3% H₂O₂) to identify degradation pathways. If hydrolysis occurs, consider prodrug strategies (e.g., acetylating the pyrrolidinone nitrogen) .
Q. How can researchers tailor this scaffold for selective targeting of protein kinases?
- Methodological Answer : Kinase selectivity hinges on the sulfonamide’s ability to occupy the ATP-binding pocket’s hydrophobic back cavity. Synthesize analogs with halogen substitutions (e.g., -Cl at the benzene ring) to enhance van der Waals interactions. Use surface plasmon resonance (SPR) to screen kinase binding (e.g., EGFR, VEGFR2). For selectivity profiling, employ kinase inhibitor panels (e.g., Eurofins DiscoverX). Co-crystallization with target kinases (via X-ray crystallography ) reveals binding modes for rational optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
